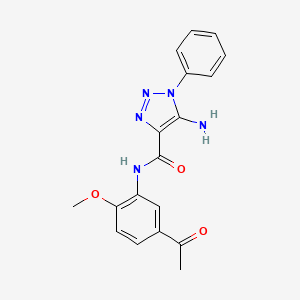

N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a phenyl group at position 1, a 5-amino group at position 5, and a carboxamide-linked 5-acetyl-2-methoxyphenyl moiety. Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (acetyl) groups on the aryl ring, which may enhance binding interactions with biological targets such as enzymes or receptors involved in metabolic pathways .

Properties

IUPAC Name |

N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-11(24)12-8-9-15(26-2)14(10-12)20-18(25)16-17(19)23(22-21-16)13-6-4-3-5-7-13/h3-10H,19H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQXTNNFJJXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts and can be carried out in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is primarily attributed to its ability to induce apoptosis in cancer cells.

Case Studies:

- A study demonstrated that derivatives of similar triazole compounds exhibited cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values below 100 μM .

- Another investigation into triazole derivatives indicated that they could inhibit cell proliferation and induce apoptosis by activating caspase pathways in human cancer cells .

Data Table: Antitumor Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 36 | Apoptosis induction |

| Compound B | MCF-7 | 34 | Caspase activation |

| Compound C | HeLa | <100 | Cell cycle arrest |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit activity against a range of bacterial and fungal pathogens.

Case Studies:

- In vitro studies have shown that specific triazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Furthermore, some derivatives demonstrated antifungal properties, making them potential candidates for treating infections caused by fungi like Candida albicans .

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 32 μg/mL | Antibacterial |

| Compound E | Escherichia coli | 16 μg/mL | Antibacterial |

| Compound F | Candida albicans | 64 μg/mL | Antifungal |

Therapeutic Potential

The therapeutic applications of N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide extend beyond oncology and infectious diseases. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity.

Insights:

- The compound's ability to interact with multiple biological targets suggests a multi-target approach in drug design, which is increasingly relevant in treating complex diseases like cancer .

- Structure-activity relationship (SAR) studies indicate that specific substitutions on the triazole ring can significantly enhance biological activity, leading to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Aryl Group Optimization : The acetyl-methoxyphenyl moiety balances electron density, possibly improving both solubility (via methoxy) and membrane permeability (via acetyl).

- Unresolved Questions: Limited data on the target’s crystallographic structure (cf. SHELX-refined analogs ) and specific IC50 values necessitate further experimental validation.

Biological Activity

N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves a cycloaddition reaction between azides and alkynes to form the triazole ring. Common conditions include the use of copper(I) catalysts in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit cell proliferation in various cancer cell lines. In one study, triazole derivatives demonstrated IC50 values as low as 1.1 µM against MCF-7 breast cancer cells and 2.6 µM against HCT-116 colorectal cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

These findings suggest that the triazole ring enhances the compound's ability to inhibit tumor growth by interfering with key cellular pathways involved in cancer progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain triazole derivatives possess good inhibitory effects against bacterial strains like Escherichia coli and Staphylococcus aureus. .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways essential for cell survival and proliferation. For example, some studies suggest that triazole derivatives may act as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis .

Case Studies

Case Study 1: Antimalarial Potential

A recent study evaluated the antimalarial activity of triazole derivatives using both in vivo and in vitro models against Plasmodium falciparum and Plasmodium berghei. The results indicated that certain compounds exhibited low cytotoxicity with IC50 values in the submicromolar range (0.8 µM), demonstrating potential as new antimalarial agents .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of triazole-containing compounds in models of Alzheimer's disease. These compounds demonstrated significant inhibition of neuroinflammation and oxidative stress markers, suggesting their potential utility in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as N-(2-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide, this compound stands out due to its unique triazole structure which confers enhanced biological activity not observed in simpler analogs.

Table 3: Comparison of Biological Activities

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (mm) |

|---|---|---|

| N-(5-acetyl-2-methoxyphenyl)-... | < 5 µM | Moderate |

| N-(2-methoxyphenyl)acetamide | > 10 µM | Low |

| N-(4-methoxyphenyl)acetamide | > 10 µM | Low |

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-2-methoxyphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce substituents. For example:

Triazole Formation : Use terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF .

Carboxamide Linkage : React the triazole intermediate with activated carbonyl derivatives (e.g., acid chlorides or mixed anhydrides) in the presence of a base like triethylamine .

- Characterization :

- NMR Spectroscopy : - and -NMR confirm regioselectivity (1,4-substitution in triazoles) and functional group integrity .

- HRMS : Validates molecular weight and purity (>95%) .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in buffered solutions (e.g., PBS) .

- Micellar Encapsulation : Incorporate surfactants like Tween-80 or PEG derivatives to enhance dispersion .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at non-critical positions to improve solubility without compromising activity .

Q. What in vitro assays are suitable for initial screening of its enzyme inhibitory activity?

- Methodological Answer :

- COX-2/HDAC Inhibition :

- Fluorometric Assays : Measure inhibition using fluorogenic substrates (e.g., Ac-FK(acetyl)-AMC for HDACs) .

- IC₅₀ Determination : Perform dose-response curves with recombinant enzymes, using celecoxib (COX-2) or trichostatin A (HDACs) as positive controls .

- Cell-Based Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., MTT assay in HT-29 or MCF-7 cells) with validation via Western blotting for target proteins (e.g., p21 for HDAC inhibition) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Crystallization : Optimize conditions using vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals .

- Refinement with SHELXL : Use SHELX programs for high-resolution data (≤1.0 Å) to refine bond lengths/angles and validate hydrogen bonding networks critical for target binding .

- Example : A related triazole-carboxamide exhibited a planar triazole ring with a dihedral angle of 12.5° relative to the phenyl group, influencing π-π stacking with enzyme active sites .

Q. What strategies reconcile contradictory data in enzyme inhibition profiles across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as buffer pH (e.g., HDAC activity is pH-sensitive) and enzyme isoform specificity (e.g., HDAC1 vs. HDAC6) .

- Molecular Dynamics (MD) Simulations : Compare binding modes in silico using software like AutoDock Vina to identify key residues (e.g., Glu92 in COX-2) that may explain potency variations .

- Meta-Analysis : Pool data from multiple studies using tools like PRISMA to identify confounding factors (e.g., assay temperature or substrate concentration) .

Q. How can computational methods optimize derivatization for enhanced selectivity?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the triazole’s N3 position) using Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME to predict bioavailability and toxicity of derivatives, prioritizing compounds with LogP < 3 and topological polar surface area (TPSA) > 80 Ų .

- Case Study : A bromo-substituted analog showed 10-fold selectivity for HDAC6 over HDAC1 due to steric complementarity in the hydrophobic channel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.